Enzymatic Potency: Imetelstat vs. Non-Lipidated Parent Compound GRN163
In direct cell-free telomerase activity assays using HME50-5E cell lysates, imetelstat (GRN163L) demonstrated an IC50 of approximately 7.8 nM, while the non-lipidated parent compound GRN163 showed an IC50 of approximately 1.4 nM [1]. Although GRN163 exhibits greater intrinsic enzymatic potency in this cell-free system, the lipid conjugation of imetelstat confers critical advantages in cellular uptake and bioavailability that translate to superior cellular and in vivo efficacy [2]. This structure-activity relationship is essential for procurement decisions: researchers requiring maximal enzymatic inhibition in cell-free systems may consider GRN163, but for cellular and in vivo studies, imetelstat's lipidated structure is necessary to achieve pharmacologically relevant target engagement.
| Evidence Dimension | Telomerase enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Approximately 7.8 nM (GRN163L/imetelstat) |
| Comparator Or Baseline | Approximately 1.4 nM (GRN163, non-lipidated parent) |
| Quantified Difference | GRN163 is approximately 5.6-fold more potent in cell-free assay |
| Conditions | HME50-5E cell lysates incubated with 0.001-100 nM compound for 30 min; telomerase activity assay |
Why This Matters
Procurement decisions must align with experimental context: imetelstat is the only telomerase inhibitor with clinical validation, but GRN163 may be suitable for specific cell-free mechanistic studies requiring higher intrinsic enzymatic potency.
- [1] Therapeutic Target Database. Telomerase Protein Component 1 (TEP1) Target Validation: Imetelstat IC50 Data. Accessed 2026. View Source
- [2] Djojosubroto MW, Chin AC, Go N, et al. Telomerase antagonists GRN163 and GRN163L inhibit tumor growth and increase chemosensitivity of human hepatoma. Hepatology. 2005;42(5):1127-1136. doi:10.1002/hep.20822 View Source
